Technical Profile: 1-(Boc-amino)-2-vinylcyclopropane (Vinyl-ACCA)
Technical Profile: 1-(Boc-amino)-2-vinylcyclopropane (Vinyl-ACCA)
Topic: 1-(Boc-amino)-2-vinylcyclopropane chemical properties Content Type: In-depth technical guide
Common Name: Vinyl-ACCA (Protected) IUPAC Name: (1R,2S)-1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid (and esters) CAS Registry Number: 213316-49-5 (Ethyl ester, 1R,2S), 159857-79-1 (Acid, 1R,2S)
Executive Summary: The P1 Anchor of HCV Therapeutics
1-(Boc-amino)-2-vinylcyclopropane, specifically the (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (Vinyl-ACCA) derivative, represents a cornerstone in modern antiviral medicinal chemistry. It serves as the critical P1 moiety in second-generation Hepatitis C Virus (HCV) NS3/4A protease inhibitors, including Simeprevir, Grazoprevir, Paritaprevir, and Glecaprevir .
Its structural uniqueness lies in the vinylcyclopropane ring, which performs two essential functions:
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Conformational Locking: The rigid cyclopropane ring restricts the flexibility of the peptide backbone, pre-organizing the inhibitor into a bioactive conformation that tightly binds the NS3 protease active site.
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Macrocyclization Handle: The vinyl group serves as a reactive "warhead" for Ring-Closing Metathesis (RCM), allowing the formation of large (14- to 18-membered) macrocycles that span the P1-P3 positions, a key feature of high-potency direct-acting antivirals (DAAs).
Chemical Identity & Stereochemical Analysis[1][2]
Stereochemical Configuration
The biological activity of Vinyl-ACCA is strictly dependent on its stereochemistry. The (1R, 2S) configuration is the pharmacologically active isomer for most HCV protease inhibitors.
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Configuration: (1R, 2S)
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Relative Stereochemistry: The vinyl group at C2 is trans to the carboxyl group at C1 (based on steric bulk minimization during synthesis), though in the final macrocyclic drugs, the vinyl group is often positioned syn to the P2 linker to facilitate metathesis.
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Chiral Centers:
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C1: Quaternary center bearing the amine and carboxylate.
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C2: Methine center bearing the vinyl group.[1]
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Physical Properties Data
The following data refers to the Ethyl Ester derivative (common intermediate).
| Property | Value / Description |
| Molecular Formula | C₁₃H₂₁NO₄ |
| Molecular Weight | 255.31 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 107–138 °C (Typical for HCl salt); Free base is often an oil or low-melting solid. |
| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc. Sparingly soluble in water. |
| Specific Rotation | |
| pKa | ~3.5 (Carboxylic acid), ~9.0 (Amine, calculated) |
Synthesis & Manufacturing: The "Beaulieu" Route
The industrial standard for synthesizing (1R,2S)-Vinyl-ACCA was optimized by Boehringer Ingelheim (Beaulieu et al.) and later refined by Merck and Vertex . The route utilizes a scalable dialkylation followed by enzymatic resolution.[2][3][4][5]
Synthetic Pathway Visualization
Caption: Industrial synthesis workflow for (1R,2S)-Vinyl-ACCA via Schiff base alkylation and enzymatic resolution.
Detailed Experimental Protocol
Step 1: Synthesis of Racemic N-Boc-Vinyl-ACCA Ethyl Ester
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Principle: Double nucleophilic substitution of a glycine anion onto trans-1,4-dibromo-2-butene.[4]
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Reagents: Glycine ethyl ester hydrochloride, Benzaldehyde (to form Schiff base), trans-1,4-dibromo-2-butene, Lithium tert-butoxide (LiOtBu), Toluene.
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Procedure:
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Schiff Base Formation: React glycine ethyl ester with benzaldehyde in DCM with MgSO₄ to form the imine. Concentrate to oil.
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Alkylation: In a reactor, charge Toluene and LiOtBu (2.4 equiv). Cool to 5°C.
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Add trans-1,4-dibromo-2-butene (1.0 equiv).
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Slowly add the Schiff base solution over 2 hours, maintaining temp <10°C. Critical: Slow addition prevents polymerization of the di-bromide.
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Warm to 25°C and stir for 4 hours.
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Hydrolysis: Quench with 1N HCl. Stir vigorously for 2 hours to hydrolyze the imine. Separate organic layer (contains benzaldehyde).
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Boc Protection: To the aqueous layer (containing free amine), add THF and NaOH (pH 10). Add Boc₂O (1.1 equiv). Stir 12h.
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Workup: Extract with EtOAc, wash with brine, dry (Na₂SO₄), and concentrate. Yield: ~60-70% racemic product.
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Step 2: Enzymatic Resolution (The "Self-Validating" Step)
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Principle: Alcalase 2.4L (a serine endopeptidase from Bacillus licheniformis) selectively hydrolyzes the ester of the undesired (1S,2R) enantiomer to the acid, leaving the desired (1R,2S) ester intact.
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Reagents: Racemic N-Boc-Vinyl-ACCA Ethyl Ester, Alcalase 2.4L, pH 8.0 Phosphate Buffer.
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Procedure:
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Suspend racemic ester (100 g) in pH 8.0 buffer (1 L) with vigorous stirring (emulsion).
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Add Alcalase 2.4L (5-10 mL).
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Maintain pH 8.0 by automatic titration with 1N NaOH.
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Monitoring: Monitor consumption of NaOH. The reaction typically stops at ~50% conversion (kinetic resolution).
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Separation: Extract the mixture with EtOAc.
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Organic Phase: Contains the desired (1R,2S)-Ester (>98% ee).[5]
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Aqueous Phase: Contains the unwanted (1S,2R)-Acid (discard or racemize).
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-
Purification: Crystallize the ester from Hexane/EtOAc to achieve >99.5% ee.
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Reactivity Profile & Applications
Ring-Closing Metathesis (RCM)
The defining application of Vinyl-ACCA is its participation in RCM to form the macrocyclic core of HCV inhibitors.
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Mechanism: The vinyl group acts as an olefinic partner for a terminal alkene located on the P2 substituent (usually a proline derivative).
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Catalysts: Hoveyda-Grubbs II or Zhan Catalyst-1B are preferred for their tolerance of the steric bulk at the quaternary center.
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Challenges: The vinylcyclopropane is electronically deactivated due to the adjacent electron-withdrawing carboxyl group, often requiring higher catalyst loading (0.5 - 2 mol%) and elevated temperatures (40-80°C).
Caption: RCM mechanism utilizing Vinyl-ACCA to form the 15-membered macrocyclic core of HCV protease inhibitors.
Peptide Coupling
The sterically hindered quaternary amine of Vinyl-ACCA requires potent coupling reagents.
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Standard Conditions: HATU/DIPEA or EDC/HOAt in DMF.
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Note: Due to the adjacent cyclopropane ring, the amine is less nucleophilic than standard amino acids. Pre-activation of the carboxylic acid partner is often required.
Safety & Handling
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Hazards: Vinylcyclopropanes are strained rings. While generally stable at room temperature, they should not be subjected to extreme temperatures (>150°C) without testing for thermal decomposition (DSC).
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Sensitization: Like many amino acid derivatives and enzyme intermediates (Alcalase), the compounds and reagents can be skin sensitizers. Wear nitrile gloves and use a fume hood.
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Storage: Store at 2-8°C. The vinyl group is susceptible to slow oxidation; store under nitrogen atmosphere.
References
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Beaulieu, P. L., et al. (2005). "Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease."[2][1][4][5] Journal of Organic Chemistry, 70(15), 5869–5879.[2] Link
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Rosenquist, A., et al. (2014). "Discovery and Development of Simeprevir (TMC435), a HCV NS3/4A Protease Inhibitor." Journal of Medicinal Chemistry, 57(5), 1673–1693. Link
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Vertex Pharmaceuticals. (2000). "Process for the resolution of 1-amino-2-vinylcyclopropylcarboxylic acid esters." US Patent 6,818,448. Link
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Yee, N. K., et al. (2006). "Efficient Large-Scale Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester." Organic Process Research & Development, 10(6), 1128–1134. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
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